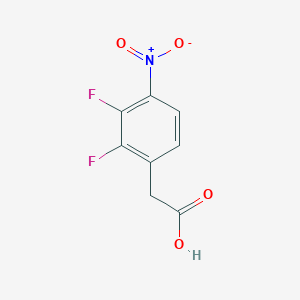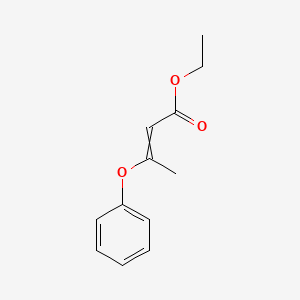![molecular formula C13H10N2O3 B8651583 4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid methyl ester](/img/structure/B8651583.png)
4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid methyl ester is an organic compound with the molecular formula C13H10N2O3 and a molecular weight of 242.23 g/mol . This compound is a type of alkaloid, which is a naturally occurring chemical compound containing basic nitrogen atoms. It is derived from the herbs of Picrasma javanica . The compound is known for its various biological activities and is used in scientific research.
Preparation Methods
The synthesis of 4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid methyl ester can be achieved through several methods. One common synthetic route involves the reaction of carboline with methoxycarbonyl chloride under acidic conditions . Another method involves the reaction of carboline with methoxycarbonyl ester, also under acidic conditions . These reactions typically require careful control of temperature and pH to ensure the desired product is obtained.
Chemical Reactions Analysis
4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like chloroform and dichloromethane . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid methyl ester involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways, which contributes to its biological activities . The exact molecular targets and pathways are still under investigation, but its effects on cellular processes such as inflammation and oxidative stress are well-documented .
Comparison with Similar Compounds
4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid methyl ester can be compared with other similar compounds, such as:
4-Methoxy-1-methoxycarbonyl-beta-carboline: This compound has a similar structure but with a methoxy group instead of a hydroxy group.
1-Methoxycarbonyl-beta-carboline: Lacks the hydroxy group present in this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C13H10N2O3 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
methyl 4-hydroxy-9H-pyrido[3,4-b]indole-1-carboxylate |
InChI |
InChI=1S/C13H10N2O3/c1-18-13(17)12-11-10(9(16)6-14-12)7-4-2-3-5-8(7)15-11/h2-6,15-16H,1H3 |
InChI Key |
SRJGEVLILAHFEY-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=NC=C(C2=C1NC3=CC=CC=C32)O |
Canonical SMILES |
COC(=O)C1=NC=C(C2=C1NC3=CC=CC=C32)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Benzoic acid, 4-[[bis(2-chloroethyl)amino]methyl]-](/img/structure/B8651559.png)
![2-chloro-6-[methyl-[(2-methylcyclopropyl)methyl]amino]pyridine-4-carboxylic acid](/img/structure/B8651561.png)



![6'-Methoxy-[2,3'-bipyridine]-5-carboxylicacid](/img/structure/B8651600.png)


